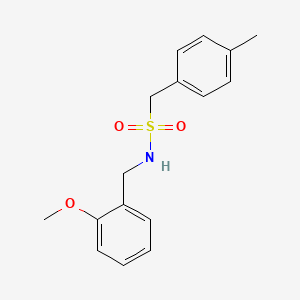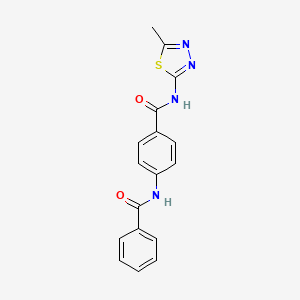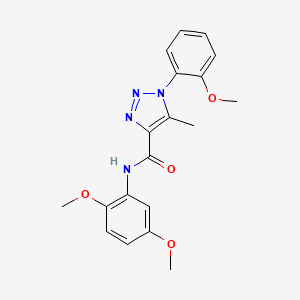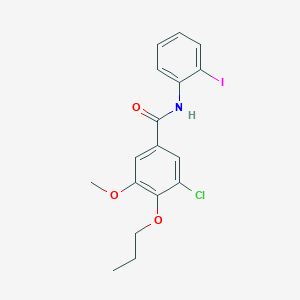
5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as EPBPT, is a synthetic compound that belongs to the thiazolidinone family. EPBPT has attracted attention due to its potential use in therapeutic applications.
Applications De Recherche Scientifique
5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential use in various therapeutic applications. One study investigated the anticancer activity of 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one against human breast cancer cells. The results showed that 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another study evaluated the anti-inflammatory activity of 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in a rat model of acute inflammation. The results showed that 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one reduced inflammation by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies suggest that 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one may exert its therapeutic effects by modulating various signaling pathways. For example, 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to activate the p38 MAPK signaling pathway, which is involved in inflammation and stress response.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. For example, 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have antioxidant and free radical scavenging activity. In addition, 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is also stable under normal laboratory conditions. However, 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has some limitations. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of research could be to investigate the potential use of 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in combination with other anticancer drugs. Another area of research could be to investigate the potential use of 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's disease. In addition, further studies are needed to elucidate the mechanism of action of 5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one and its potential side effects.
Propriétés
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-4-13-27-18-12-11-16(14-19(18)26-5-2)15-20-21(25)24(3)22(28-20)23-17-9-7-6-8-10-17/h6-12,14-15H,4-5,13H2,1-3H3/b20-15-,23-22? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCBYQIYAVFTLT-SPDSTVKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)
![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)
![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)



![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)

![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)

![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)
